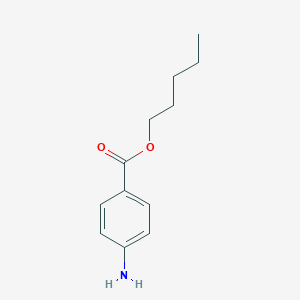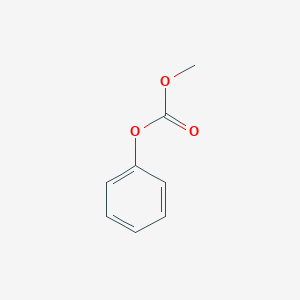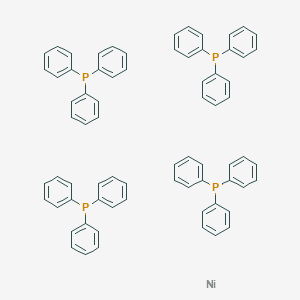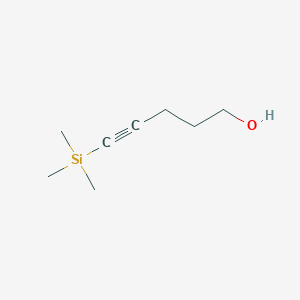
5-(Trimetilsilil)-4-pentin-1-ol
Descripción general
Descripción
5-(Trimethylsilyl)-4-pentyn-1-ol is a chemical compound that contains a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The trimethylsilyl group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Aplicaciones Científicas De Investigación
Síntesis Orgánica
5-(Trimetilsilil)-4-pentin-1-ol: se utiliza como intermedio en la síntesis orgánica. Su grupo trimetilsilil (TMS) ofrece protección para la porción alquino durante las reacciones, permitiendo la funcionalización selectiva de las moléculas. Este compuesto es particularmente útil en la síntesis de moléculas orgánicas complejas, incluyendo productos farmacéuticos y agroquímicos .
Química Medicinal
En la química medicinal, This compound sirve como precursor en la síntesis de derivados de imidazol . Estos derivados son cruciales para desarrollar medicamentos con propiedades antifúngicas, antibacterianas y anticancerígenas. El grupo TMS en el compuesto facilita la introducción de la funcionalidad alquino en moléculas biológicamente activas.
Ciencia de Materiales
El compuesto es fundamental en la ciencia de materiales, particularmente en el desarrollo de nuevos materiales como aerogeles y polímeros . Su capacidad para sufrir diversas transformaciones químicas permite la creación de materiales con propiedades específicas, como una mayor estabilidad térmica o una conductividad eléctrica mejorada.
Química Analítica
En la química analítica, This compound se utiliza para la derivatización en el análisis de cromatografía de gases-espectrometría de masas (GC-MS) . El grupo TMS aumenta la volatilidad de los compuestos no volátiles, haciéndolos más adecuados para el análisis GC-MS, lo cual es esencial para identificar y cuantificar compuestos orgánicos en mezclas complejas.
Ciencia Ambiental
Este compuesto encuentra aplicaciones en la ciencia ambiental como parte de sistemas catalíticos para la producción de energía limpia . Puede estar involucrado en la síntesis de fosfuros de metales de transición, que se utilizan como catalizadores eficientes en aplicaciones relacionadas con la energía, como la producción de hidrógeno y la tecnología de células de combustible.
Bioquímica
En bioquímica, This compound se utiliza en el estudio de las vías metabólicas y las reacciones catalizadas por enzimas . El compuesto puede incorporarse en metabolitos o sustratos enzimáticos para investigar los mecanismos de los procesos bioquímicos.
Síntesis Química
El grupo TMS en This compound es valioso en la síntesis química como grupo protector . Se utiliza para proteger grupos funcionales sensibles durante procesos de síntesis de múltiples pasos, asegurando que estos grupos no reaccionen hasta el paso deseado.
Investigación Farmacéutica
En la investigación farmacéutica, el compuesto se utiliza para sintetizar bloques de construcción para el descubrimiento de fármacos . Su versatilidad en reacciones químicas lo convierte en una herramienta valiosa para crear bibliotecas moleculares diversas que se pueden analizar en busca de actividad biológica.
Mecanismo De Acción
Target of Action
5-(Trimethylsilyl)-4-pentyn-1-ol, also known as 5-(Trimethylsilyl)pent-4-yn-1-ol, is a compound that belongs to the class of organic compounds known as trimethylsilyl ethers . The primary targets of this compound are often non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . The trimethylsilyl group in the compound substitutes a hydrogen in the hydroxyl groups on these targets, forming trimethylsiloxy groups .
Mode of Action
The compound interacts with its targets through a process known as trimethylsilylation . This process involves the substitution of a trimethylsilyl group for a hydrogen in the hydroxyl groups on the target compounds . This substitution results in the formation of trimethylsiloxy groups on the molecule .
Biochemical Pathways
It is known that trimethylsilyl groups on a molecule have a tendency to make it more volatile . This often makes the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Pharmacokinetics
It is known that trimethylsilyl groups can increase the volatility of a compound , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the action of 5-(Trimethylsilyl)-4-pentyn-1-ol is the formation of trimethylsiloxy groups on the target molecules . This can increase the volatility of the target compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Action Environment
The action of 5-(Trimethylsilyl)-4-pentyn-1-ol can be influenced by various environmental factors. For instance, the presence of other reactive species in the environment could potentially interfere with the trimethylsilylation process . Additionally, factors such as temperature and pH could also impact the stability and efficacy of the compound.
Propiedades
IUPAC Name |
5-trimethylsilylpent-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-10(2,3)8-6-4-5-7-9/h9H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAMNSEAAPIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375384 | |
| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13224-84-5 | |
| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Trimethylsilyl-4-pentyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-(Trimethylsilyl)-4-pentyn-1-ol used in the synthesis of PS–PMMA–PLA triblock bottlebrush copolymers?
A1: 5-(Trimethylsilyl)-4-pentyn-1-ol serves as a precursor for the polystyrene (PS) blocks in the triblock copolymer. The synthesis utilizes a sequential approach:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



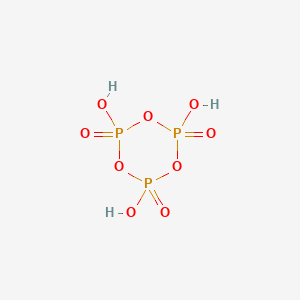
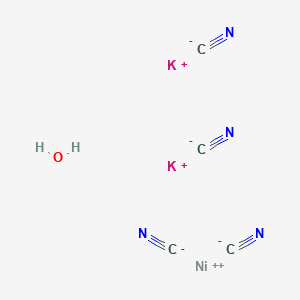
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)
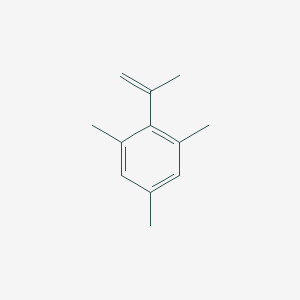

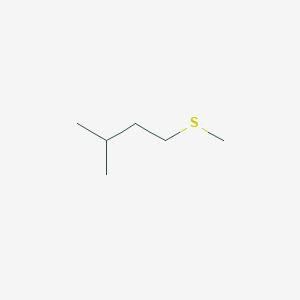
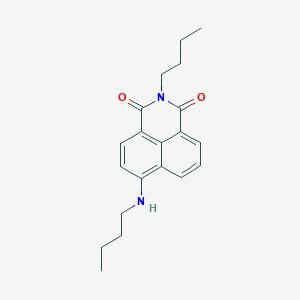

![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)
